molecular formula C25H27N3O4 B2543324 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 904278-15-5

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B2543324
CAS No.: 904278-15-5
M. Wt: 433.508
InChI Key: ZMQDFPRGLFCTKT-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C25H27N3O4 and its molecular weight is 433.508. The purity is usually 95%.
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Scientific Research Applications

Bioreductively Activated Pro-drug Systems

Research has explored the synthesis and potential applications of related compounds as pro-drugs, specifically targeting their activation in hypoxic conditions of solid tumors. These studies involve modifications at the nitrogen position of isoquinolinones to generate compounds that can release therapeutic drugs selectively within the tumor microenvironment, highlighting a novel approach to cancer treatment (Berry et al., 1997).

Drug Metabolism Studies

Another line of investigation focuses on the metabolic pathways of structurally similar tetrahydroisoquinoline derivatives in animal models. These studies aim to identify primary and secondary metabolites formed after administration, providing crucial insights into drug disposition and the potential formation of active or toxic metabolites. This research is critical for drug development and safety evaluation (Wang et al., 2007).

Synthesis and Biological Activity

Synthetic methodologies for creating derivatives of tetrahydroisoquinolines and evaluating their biological activities have been developed. This includes synthesizing isomers and assessing their beta-adrenergic and platelet antiaggregatory activities, contributing to the search for new therapeutic agents (Miller et al., 1980).

Material Science and Catalysis

Research into catalytic processes has led to the development of efficient methods for C-H bond activation and olefination, using directing groups that facilitate the selective formation of complex molecules. These advancements are significant for the synthesis of pharmaceuticals and materials (Rakshit et al., 2011).

Anti-tuberculosis Activity

Compounds structurally related to N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide have been synthesized and tested for their in vitro anti-tuberculosis activity. This demonstrates the potential for developing new anti-tuberculosis agents based on modifications of the tetrahydroisoquinoline core (Bai et al., 2011).

Properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-31-21-10-8-18(9-11-21)15-26-24(29)25(30)27-16-22(23-7-4-14-32-23)28-13-12-19-5-2-3-6-20(19)17-28/h2-11,14,22H,12-13,15-17H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQDFPRGLFCTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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